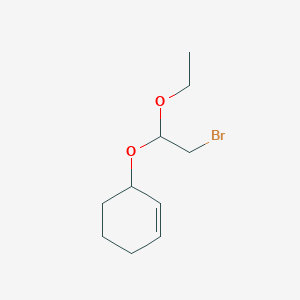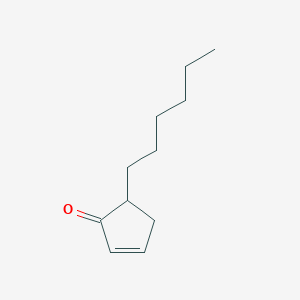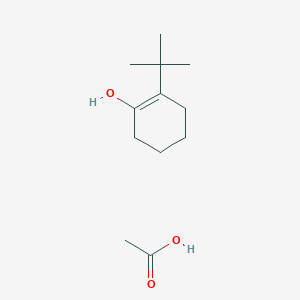![molecular formula C23H21NO3 B14404900 2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate CAS No. 84123-52-4](/img/structure/B14404900.png)
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both phenyl and benzoate groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate typically involves the reaction between substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide . This reaction yields pure methyl 2-[(2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino]benzoates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis could enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling cascades relevant to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl acetate: A related compound with a similar structure but different functional groups.
2-[(2-Oxo-2-phenylethyl)carbamoyl]benzoate: Another similar compound with a carbamoyl group instead of an amino group.
Uniqueness
2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
84123-52-4 |
|---|---|
Fórmula molecular |
C23H21NO3 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
phenacyl 2-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C23H21NO3/c25-22(19-11-5-2-6-12-19)17-27-23(26)20-13-7-8-14-21(20)24-16-15-18-9-3-1-4-10-18/h1-14,24H,15-17H2 |
Clave InChI |
PHBJKBIZBXWABO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
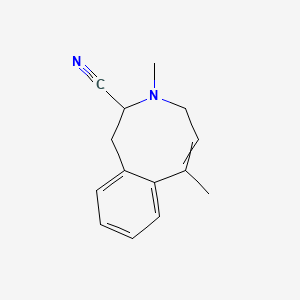
phosphanium nitrate](/img/structure/B14404823.png)
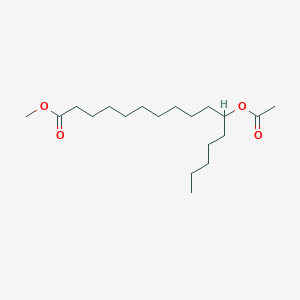
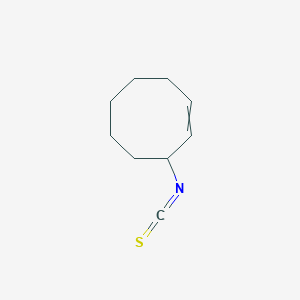
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)

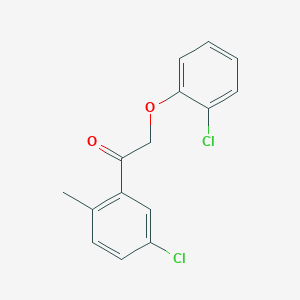
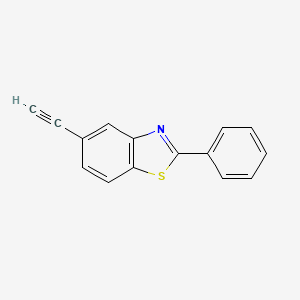
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

